Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-11-7-2-8(10)12-3-5(6)7/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATIGHCEOQJDGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrrolo[3,2-c]pyridine Derivatives
Method Overview:
The most straightforward approach involves selective bromination of a suitably substituted pyrrolo[3,2-c]pyridine precursor. This method typically employs electrophilic bromination agents such as N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions to target the 6-position on the pyrrole ring.
- Starting Material: Methyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate or its derivatives.
- Reagents: NBS or Br₂, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under light irradiation to promote radical bromination.
- Solvent: Common solvents include acetonitrile, dichloromethane, or carbon tetrachloride.
- Conditions: Mild heating or room temperature, with reaction times optimized to prevent over-bromination.
Reaction Scheme:
$$ \text{Pyrrolo[3,2-c]pyridine-3-carboxylate} + \text{Br}_2 \xrightarrow{\text{conditions}} \text{Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate} $$
- Bromination at the 6-position is regioselective due to the electronic distribution within the heterocycle, favoring electrophilic attack at the pyrrole ring (more nucleophilic site).
- The reaction yields high selectivity with minimal polybromination, especially when controlled with stoichiometric amounts of brominating agents and temperature regulation.
Metal-Catalyzed Cross-Coupling Followed by Bromination
Method Overview:
A more sophisticated route involves initial synthesis of a non-brominated pyrrolo[3,2-c]pyridine core, followed by selective bromination. Alternatively, cross-coupling reactions such as Suzuki or Stille couplings can introduce functional groups, which are then brominated.
- Step 1: Synthesis of the pyrrolo[3,2-c]pyridine core via cyclization of appropriate precursors, such as 2-aminopyridines with α,β-unsaturated carbonyl compounds.
- Step 2: Bromination using NBS or Br₂, as described above, under conditions favoring regioselectivity.
- Cross-coupling methods provide versatility for introducing various substituents before bromination, enabling further functionalization.
- This approach is advantageous for synthesizing derivatives with tailored substitution patterns.
Direct Functionalization via Electrophilic Aromatic Substitution
Method Overview:
Electrophilic substitution on heterocyclic precursors can be achieved using reagents like NBS under radical conditions, often facilitated by light or heat.
- Use of radical initiators (e.g., AIBN) to generate bromine radicals from NBS.
- Reaction conditions are optimized to favor substitution at the 6-position, considering the electronic effects of existing substituents.
- Selectivity is influenced by the electronic nature of substituents on the pyrrolo[3,2-c]pyridine core.
- This method is suitable for late-stage bromination of complex molecules.
Chemical Reactions Analysis
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.
Oxidation and Reduction: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl groups. Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems, which are valuable in drug discovery and development.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound with significant potential in scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on its biological activity, chemical reactivity, and potential therapeutic uses.
Medicinal Chemistry
This compound has shown promise as a FGFR (Fibroblast Growth Factor Receptor) inhibitor , which is crucial for regulating cell proliferation and survival. Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Case Study: FGFR Inhibition
Research has demonstrated that this compound interacts specifically with FGFRs through hydrogen bonding with key amino acid residues within their active sites. This interaction leads to significant inhibition of receptor activity, which is essential for its therapeutic effects in cancer treatment.
Organic Synthesis
The compound's unique functional groups allow for multiple sites of chemical modification, enhancing its versatility in organic synthesis. It can undergo various chemical transformations, making it an attractive candidate for developing new synthetic methodologies.
In addition to its role as an FGFR inhibitor, this compound exhibits notable biological activities that could be explored further:
- Antitumor Activity : Its ability to inhibit cancer cell growth positions it as a potential lead compound in drug development.
- Enzyme Inhibition : The compound has been studied for its interactions with other enzymes, indicating broader applications in pharmacology.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include binding to the colchicine site on tubulin, disrupting microtubule dynamics.
Comparison with Similar Compounds
Substitution at the Ester Group
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7):
- Key Difference : Ethyl ester instead of methyl.
- Impact : Ethyl esters generally exhibit slightly lower reactivity in hydrolysis compared to methyl esters due to steric hindrance. The molecular weight increases (C₁₀H₉BrN₂O₂ , MW 284.11 vs. 269.07 for the methyl analog), which may influence solubility and pharmacokinetics in drug discovery .
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 1000341-77-4): Key Difference: Carboxylic acid replaces the ester. The absence of an ester limits further derivatization via transesterification but enables direct amide coupling .
Halogen Substitution Variations
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1951441-84-1):
- Key Difference : Chlorine replaces bromine.
- Impact : Chlorine’s lower atomic weight (Cl vs. Br ) reduces molecular weight (MW 224.64 vs. 269.07). However, bromine’s higher leaving-group ability enhances reactivity in cross-coupling reactions, making the bromo analog more valuable in Suzuki-Miyaura couplings .
- 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde (CAS 1190312-27-6): Key Difference: Carboxaldehyde at position 3 instead of ester; fused pyrrole-pyridine ring (3,2-b vs. 3,2-c).
Core Heterocycle Modifications
Methyl 2-bromo-5-methylnicotinate (CAS 885277-48-5):
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS N/A):
Comparative Physicochemical Properties
Biological Activity
Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in the context of cancer therapeutics. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a fused pyrrolo[3,2-c]pyridine ring system with a bromine atom at the 6th position and a carboxylate group at the 3rd position. Its molecular formula is with a molecular weight of approximately 255.07 g/mol. The unique structure contributes to its biological activity, particularly as an enzyme inhibitor.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that this compound acts as an inhibitor of FGFRs, which are critical in cell signaling pathways related to cell proliferation and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines.
Mechanism of Action:
- The compound interacts with FGFRs through hydrogen bonding with key amino acid residues in their active sites.
- This interaction significantly inhibits receptor activity, which is essential for its potential therapeutic effects against cancer.
Case Studies and Research Findings
Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 0.12 | Strong inhibition of proliferation |
| SGC-7901 | 0.15 | Significant apoptosis induction |
| MCF-7 | 0.21 | Moderate to strong antiproliferative activity |
These findings suggest that this compound exhibits potent antitumor activity, making it a promising candidate for further development as an anticancer agent .
Additional Biological Activities
In addition to its effects on FGFRs, this compound has shown potential in other areas:
- Antitumor Activity: The compound has been associated with moderate to excellent antitumor activities in various studies, indicating its versatility in targeting different types of cancer cells .
- Chemical Transformations: It can undergo various chemical modifications that enhance its biological activity and broaden its application scope in medicinal chemistry .
Q & A
Q. Q1: What are the common synthetic routes for preparing Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate, and how are intermediates purified?
Methodological Answer: The synthesis typically involves bromination of the pyrrolo-pyridine core. For example, bromine or N-bromosuccinimide (NBS) can be used to introduce the bromo group at the 6-position. A key intermediate, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde, may undergo esterification with methanol under acidic catalysis (e.g., p-toluenesulfonic acid in refluxing methanol) to yield the methyl ester . Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization using solvents like hexane or methanol. Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is recommended for isolating intermediates with >97% purity .
Structural Characterization
Q. Q2: How is the crystal structure of this compound determined, and what parameters define its crystallographic system?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., methanol/hexane). Key parameters include:
Advanced Reactivity and Regioselectivity
Q. Q3: How does the bromine substituent at the 6-position influence reactivity in cross-coupling reactions?
Methodological Answer: The 6-bromo group acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium catalysts (e.g., Pd(PPh)) facilitate aryl-aryl bond formation at this position. Computational studies (DFT) suggest that electron-withdrawing effects of the ester at C3 increase electrophilicity at C6, favoring nucleophilic attack . Competing reactivity at C2 or C7 is mitigated by steric hindrance from the pyrrole ring .
Analytical Challenges in Purity Assessment
Q. Q4: What advanced techniques resolve contradictions in purity data between HPLC and 1^11H NMR?
Methodological Answer: Discrepancies arise from residual solvents or non-UV-active impurities. A multi-technique approach is essential:
- HPLC-MS : Detects low-level impurities with mass signatures.
- C NMR : Identifies carbonyl or quaternary carbon contaminants.
- Elemental Analysis : Validates stoichiometry (e.g., Br content).
For example, a purity of 97% by HPLC may align with 95% by NMR if residual hexane (non-protonated) is present .
Computational Modeling for Reaction Optimization
Q. Q5: How can DFT calculations predict regioselectivity in functionalization reactions?
Methodological Answer: Density Functional Theory (B3LYP/6-31G*) calculates Fukui indices to identify electrophilic/nucleophilic sites. For this compound:
Biological Activity Profiling
Q. Q6: What methodologies assess the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Enzyme Assays : Measure IC against TrkA or JAK2 kinases using ADP-Glo™ luminescence.
- Molecular Docking : AutoDock Vina models binding to ATP pockets (PDB: 4PMS). The pyrrolo-pyridine core mimics adenine interactions, while the bromo group enhances hydrophobic contacts .
- SAR Studies : Methyl ester vs. carboxylic acid derivatives are compared to optimize bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
